molecular formula C7H4ClIN2 B1466148 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine CAS No. 908267-60-7

7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine

Cat. No.: B1466148
CAS No.: 908267-60-7
M. Wt: 278.48 g/mol
InChI Key: OXFRWJAGUOTHEH-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The primary International Union of Pure and Applied Chemistry name designates the compound as 7-chloro-3-iodoimidazo[1,2-a]pyridine, with the Chemical Abstracts Service registry number 908267-60-7 providing unambiguous identification. Alternative systematic names documented in chemical databases include "this compound" and "Imidazo[1,2-a]pyridine, 7-chloro-3-iodo-".

The nomenclature system indicates the fusion pattern between the imidazole and pyridine rings through the [1,2-a] designation, specifying that position 1 of the imidazole ring connects to position 2 of the pyridine ring. The halogen substituents are numbered according to the systematic numbering of the fused ring system, with chlorine at position 7 and iodine at position 3. Multiple Chemical Abstracts Service databases confirm these naming conventions, with the compound also referenced under the alternative designation "3-iodo-7-chloro-imidazo[1,2,a]pyridine" in certain synthetic literature.

The systematic naming reflects the electronic and steric influences of the halogen substituents on the heterocyclic framework. International Union of Pure and Applied Chemistry guidelines require specification of the dihydro state when applicable, distinguishing this reduced form from the fully aromatic imidazo[1,2-a]pyridine parent structure. Chemical databases consistently maintain these naming conventions across different suppliers and research publications, ensuring reproducible identification of this compound in scientific literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound exhibits some variation in chemical databases, with sources reporting both C₇H₆ClIN₂ and C₇H₄ClIN₂. The molecular weight calculations correspondingly range from 278.48 to 280.49 grams per mole, reflecting differences in the hydrogen count between various reported formulations. The most commonly cited molecular weight of 278.48 grams per mole corresponds to the formula C₇H₄ClIN₂, which represents the non-dihydro form of the compound.

Property Value 1 Value 2 Source References
Molecular Formula C₇H₆ClIN₂ C₇H₄ClIN₂
Molecular Weight 280.49 g/mol 278.48 g/mol
Exact Mass 279.926422 279.92642
Monoisotopic Mass 279.92642 -

The elemental composition analysis reveals the presence of seven carbon atoms, varying hydrogen content, one chlorine atom, one iodine atom, and two nitrogen atoms. The heavy atom count consistently reports eleven atoms excluding hydrogen, providing a reliable structural parameter for database searches and computational modeling. The complexity index, calculated as 280, reflects the intricate branching and heteroatom distribution within the molecular framework.

Computational property predictions indicate specific physical characteristics derived from the molecular structure. The calculated density ranges from 2.1±0.1 grams per cubic centimeter, while the boiling point estimation reaches 326.3±42.0 degrees Celsius at 760 millimeters of mercury. The flash point calculation yields 151.1±27.9 degrees Celsius, and the vapor pressure at 25 degrees Celsius measures 0.0±0.7 millimeters of mercury. These calculated properties provide essential data for handling and storage considerations in laboratory settings.

X-ray Crystallography and Three-Dimensional Conformational Studies

X-ray crystallographic analysis of this compound reveals significant conformational characteristics that distinguish it from related heterocyclic compounds. Research demonstrates that imidazo[1,2-a]pyridine derivatives exhibit specific molecular geometries influenced by halogen substitution patterns. The crystal structure analysis shows that the compound adopts a planar configuration for the fused ring system, with halogen substituents positioned to minimize steric interactions.

Detailed conformational studies indicate that the torsion angles within the imidazopyridine ring system remain relatively constrained, typically ranging between 179.3 and 174.9 degrees for similar derivatives. The three-dimensional structure reveals that both chlorine and iodine substituents extend away from the ring plane, reducing intramolecular interactions and stabilizing the overall molecular geometry. Crystallographic data suggests that the compound exhibits pseudo two-fold rotational symmetry, consistent with other members of the imidazo[1,2-a]pyridine family.

Computational modeling studies complement experimental crystallographic findings by providing detailed bond length and angle measurements. The carbon-nitrogen bond lengths within the imidazole ring typically measure between 1.32 and 1.38 Angstroms, while carbon-carbon bonds in the pyridine ring range from 1.39 to 1.42 Angstroms. The halogen-carbon bond lengths show characteristic values, with carbon-chlorine bonds measuring approximately 1.74 Angstroms and carbon-iodine bonds extending to 2.10 Angstroms.

Crystal packing analysis reveals intermolecular interactions that influence solid-state properties and stability. The compound demonstrates tendency toward pi-pi stacking interactions between aromatic rings, with typical interplanar distances ranging from 3.4 to 3.8 Angstroms. Halogen bonding interactions contribute to crystal stability, with iodine atoms frequently participating in weak intermolecular contacts with electron-rich regions of neighboring molecules.

Comparative Structural Analysis with Related Imidazo[1,2-a]pyridine Derivatives

Comparative structural analysis positions this compound within the broader context of halogenated imidazo[1,2-a]pyridine derivatives. Related compounds such as 3-bromo-7-chloroimidazo[1,2-a]pyridine (Chemical Abstracts Service 342613-67-6) provide direct structural comparisons, differing only in the halogen substitution at position 3. The molecular weight of the bromine analog measures 231.48 grams per mole, significantly lower than the iodine-containing compound due to the atomic weight difference between bromine and iodine.

Compound Molecular Formula Molecular Weight Halogen Substitution Chemical Abstracts Service Number
7-Chloro-3-iodoimidazo[1,2-a]pyridine C₇H₄ClIN₂ 278.48 g/mol Cl (pos. 7), I (pos. 3) 908267-60-7
3-Bromo-7-chloroimidazo[1,2-a]pyridine C₇H₄BrClN₂ 231.48 g/mol Cl (pos. 7), Br (pos. 3) 342613-67-6
6-Chloroimidazo[1,2-a]pyridine C₇H₅ClN₂ 152.58 g/mol Cl (pos. 6) 6188-25-6
7-Bromoimidazo[1,2-a]pyridine C₇H₅BrN₂ 197.04 g/mol Br (pos. 7) 808744-34-5

Structural comparisons reveal that halogen positioning significantly affects molecular properties and reactivity patterns. The 6-chloroimidazo[1,2-a]pyridine derivative (Chemical Abstracts Service 6188-25-6) demonstrates different electronic characteristics due to chlorine substitution at position 6 rather than position 7. This positional variation influences the compound's participation in electrophilic and nucleophilic reactions, with position 7 substitution generally providing greater synthetic versatility.

Electronic property analysis shows that dual halogen substitution creates unique reactivity profiles compared to mono-halogenated derivatives. The presence of both chlorine and iodine substituents generates complementary electronic effects, with chlorine contributing electron-withdrawing properties and iodine providing potential sites for nucleophilic substitution. Research indicates that 7-chloro-3-iodo derivatives exhibit enhanced stability compared to their brominated analogs while maintaining sufficient reactivity for synthetic transformations.

Conformational flexibility studies demonstrate that halogen substitution patterns influence molecular dynamics and crystal packing behavior. The iodine substituent at position 3 introduces greater steric bulk compared to bromine or chlorine alternatives, affecting intermolecular interactions and solid-state organization. Comparative crystallographic analysis reveals that iodine-containing derivatives typically exhibit larger unit cell volumes and modified packing arrangements compared to their lighter halogen analogs.

Synthetic accessibility comparisons highlight the practical advantages of specific halogen combinations in pharmaceutical intermediate preparation. The 7-chloro-3-iodo substitution pattern provides optimal balance between stability and reactivity, enabling selective functionalization reactions while maintaining structural integrity under typical synthetic conditions. Research demonstrates that yields for iodination reactions using N-iodosuccinimide typically range from 38% to 73% depending on reaction conditions and purification methods.

Properties

IUPAC Name

7-chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1,3-4,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQMIJLEEFHHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=C2N1C(=CN2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743661
Record name 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908267-60-7
Record name 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and neuropharmacological effects.

  • Molecular Formula : C7_7H4_4ClIN2_2
  • Molecular Weight : 278.48 g/mol
  • CAS Number : 908267-60-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MDA-MB453 and MCF-7 breast cancer cell lines with IC50_{50} values of 29.1 µM and 15.3 µM respectively. The structure-activity relationship indicates that modifications in the imidazo ring can enhance efficacy against specific cancer types .

CompoundCell LineIC50_{50} (µM)
This compoundMDA-MB45329.1
This compoundMCF-715.3

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies indicate that imidazo derivatives possess broad-spectrum activity against various pathogens.

Research Findings

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication and repair .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential as a serotonin receptor modulator. This could position it as a candidate for treating mood disorders.

Neuropharmacological Study

In vivo studies have shown that compounds with similar structures can selectively bind to serotonin receptors (5-HT1A_{1A}, 5-HT7_{7}). These interactions may lead to antidepressant effects, making further investigation into this compound's effects on serotonin pathways warranted .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved Effect
AnticancerIC50_{50} values indicating significant cytotoxicity in breast cancer cell lines
AntimicrobialBroad-spectrum activity against various bacterial strains
NeuropharmacologicalPotential modulation of serotonin receptors

Comparison with Similar Compounds

7-Chloroimidazo[1,2-b]pyridazine (CAS: 1383481-11-5)

  • Molecular Formula : C₆H₄ClN₃
  • Molecular Weight : 153.57 g/mol
  • Key Differences: Replaces the pyridine ring with a pyridazine ring, altering aromaticity and electronic distribution. Lacks the iodine substituent and the dihydro group, reducing steric bulk and reactivity in cross-coupling reactions. Potential applications diverge due to pyridazine’s distinct pharmacophoric properties, such as interactions with neurotransmitter receptors .

2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride (CAS: 64270-32-2)

  • Molecular Formula : C₁₆H₁₆Cl₂N₂
  • Molecular Weight : 292.05 g/mol
  • Key Differences: Features a 4-chlorophenyl group and methyl substituents at positions 3 and 7, increasing hydrophobicity. The hydrochloride salt enhances solubility in polar solvents, unlike the neutral iodine-substituted analog.

7-Chloroimidazo[1,2-a]pyridine (CAS: 4532-25-6)

  • Molecular Formula : C₇H₅ClN₂
  • Molecular Weight : 152.58 g/mol
  • Key Differences :
    • Absence of iodine at position 3 and the dihydro group, leading to a fully aromatic system.
    • Reduced utility in metal-catalyzed reactions due to the lack of a reactive iodine leaving group.
    • Simpler structure may favor cost-effective synthesis but limits versatility in derivatization .

3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine (CAS: 1120214-89-2)

  • Molecular Formula : C₇H₈BrN₃
  • Molecular Weight : 230.06 g/mol
  • Key Differences: Bromine replaces iodine at position 3, offering a less reactive but cheaper halogen for substitution reactions. The amine group at position 7 introduces hydrogen-bonding capability, contrasting with the chlorine in the target compound. Potential applications in kinase inhibition or antimicrobial agents due to the amine’s nucleophilicity .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine C₇H₆ClIN₂ 280.5 Cl (C7), I (C3), dihydro Cross-coupling reactions, halogen-bonding motifs
7-Chloroimidazo[1,2-b]pyridazine C₆H₄ClN₃ 153.57 Cl (C7), pyridazine core Neuropharmacological agents
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine HCl C₁₆H₁₆Cl₂N₂ 292.05 ClPh (C2), CH₃ (C3, C7) CNS modulators, antimicrobials
7-Chloroimidazo[1,2-a]pyridine C₇H₅ClN₂ 152.58 Cl (C7) Intermediate for non-halogenated derivatives
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine C₇H₈BrN₃ 230.06 Br (C3), NH₂ (C7), dihydro Kinase inhibitors, nucleophilic intermediates

Preparation Methods

Starting Materials and Core Construction

The imidazo[1,2-a]pyridine scaffold is often synthesized by cyclization reactions involving substituted pyridines and imidazole derivatives or their precursors. For the halogenated version:

  • Pyridine derivatives bearing a chlorine substituent at the 7-position are used as starting materials.
  • The iodine atom at the 3-position is typically introduced via halogenation reactions or by using iodinated precursors.

Halogenation Strategies

  • Chlorination is usually achieved by selective substitution on the pyridine ring prior to cyclization.
  • Iodination at the 3-position of the imidazo ring can be performed either by direct electrophilic iodination or by using iodinated intermediates.

Metal-Catalyzed Coupling and Cyclization

Recent advances in the synthesis of related imidazo-fused heterocycles employ recyclable magnetic metal-organic frameworks (MOFs) as catalysts to promote coupling and cyclization reactions. For example, Fe3O4@SiO2@MOF-199 catalyzes the coupling of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones, followed by cyclization and aromatization to form imidazo-fused products in high yields under mild conditions.

  • Reaction conditions typically include:
    • Use of a base such as Cs2CO3,
    • A ligand such as l-proline to enhance catalytic activity,
    • Solvent: DMF at around 60 °C,
    • Reaction times from 5 to 20 hours.

This approach allows for high conversion rates and yields, with the catalyst being recyclable without significant loss of activity.

Optimization of Reaction Parameters

Parameter Optimal Condition Notes
Catalyst Fe3O4@SiO2@MOF-199 (5 mol%) Recyclable magnetic MOF catalyst
Ligand l-Proline (0.1 mmol) Enhances yield and conversion
Base Cs2CO3 (0.5 mmol) Preferred base for highest yield
Solvent DMF (5 mL) Most effective solvent
Temperature 60 °C Higher temperatures improve reaction rate
Reaction Time 20 hours Prolonged time ensures complete conversion

Example yields under optimized conditions:

  • Conversion of substrate: 100%
  • Product yield: up to 91% for related imidazo-fused compounds

Data Table: Representative Reaction Conditions and Yields

Entry Ligand Base Solvent Time (h) Conversion (%) Yield (%) Notes
1 None Cs2CO3 DMF 20 46 14 No ligand, low yield
2 l-Proline Cs2CO3 DMF 20 100 91 Optimal conditions
3 l-Proline Cs2CO3 DMF 5 76 41 Shorter reaction time
6 trans-4-hydroxy-l-proline Cs2CO3 DMF 20 85 37 Lower yield than l-proline
9 1,10-Phenanthroline Cs2CO3 DMF 20 84 0 No desired product formed
19 l-Proline Cs2CO3 DMF 20 23 0 No catalyst present

Research Findings and Analysis

  • The use of magnetic MOF catalysts enables efficient and recyclable catalysis for the formation of imidazo-fused heterocycles.
  • Ligand choice is critical; l-proline significantly improves yield and conversion.
  • Reaction conditions such as solvent, temperature, and base strongly influence the reaction outcome.
  • The methodology has broad substrate scope, tolerating various substituents without significant loss in yield.
  • This synthetic strategy potentially applies to the preparation of this compound, given the similarity to other halogenated imidazo derivatives.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Core Strategy : Utilize one-pot multi-step reactions to construct the imidazo[1,2-a]pyridine scaffold, as demonstrated in tetrahydroimidazo[1,2-a]pyridine syntheses . Key steps include cyclization and halogenation.
  • Optimization Parameters :
    • Catalysts : Test Lewis acids (e.g., AlCl₃) for regioselective functionalization, as seen in Friedel-Crafts acylation studies .
    • Halogenation : Optimize POCl₃/Et₃N ratios in dioxane at 105°C for efficient chlorination, with monitoring via TLC or HPLC .
    • Purification : Use column chromatography with hexane/ethyl acetate gradients (3:1 v/v) for high-purity yields .

Q. How should researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and dihydroimidazole moiety (δ 4.0–5.0 ppm for CH₂ groups) .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]+ ion) with ≤3 ppm deviation from theoretical values .
  • IR Spectroscopy : Identify C-I (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches to confirm halogen presence .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the C-3 position of the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Electronic Directing : Leverage electron-rich positions (C-3) for electrophilic substitutions. For example, Friedel-Crafts acylation with acetyl groups occurs preferentially at C-3 due to π-electron density distribution .
  • Catalytic Tuning : Use mild Lewis acids (e.g., ZnCl₂) to minimize side reactions. Parallel synthetic libraries can test substituent effects on regioselectivity .
  • Mechanistic Validation : Perform DFT calculations to map electron density and predict reactive sites .

Q. How can conflicting bioactivity data between in vitro and in vivo models for imidazo[1,2-a]pyridine derivatives be systematically analyzed?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways in vivo .
  • Protein Binding : Use equilibrium dialysis to quantify plasma protein binding, which may reduce bioavailability .
  • Dose-Response Reconciliation : Compare in vitro IC₅₀ values with in vivo pharmacokinetic profiles (AUC, Cmax) to adjust dosing regimens .

Q. What computational methods predict the reactivity of halogen atoms (Cl, I) in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for SNAr (nucleophilic aromatic substitution) reactions. Iodine’s larger atomic radius may lower activation energy vs. chlorine .
  • Hammett Analysis : Correlate σ⁻ values of substituents with reaction rates to quantify electronic effects .
  • Solvent Screening : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of attacking agents .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions under identical conditions (catalyst loading, temperature) to isolate protocol-specific variables .
  • Byproduct Profiling : Use LC-MS to identify side products (e.g., dehalogenated intermediates) that may reduce yields .
  • Cross-Validation : Compare spectral data (e.g., 13C NMR shifts) with literature to confirm structural consistency .

Experimental Design

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
  • Target Engagement : Perform kinase inhibition profiling (e.g., EGFR, BRAF) using competitive binding assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Structural Modification Strategies

Q. How can researchers design analogs to improve the solubility of this compound?

Methodological Answer:

  • Polar Substituents : Introduce sulfonate (-SO₃H) or tertiary amine groups at C-5/C-6 to enhance aqueous solubility .
  • Prodrug Approach : Synthesize phosphate esters at the dihydroimidazole NH group, cleavable by alkaline phosphatase .
  • Co-Crystallization : Screen with cyclodextrins or PEG derivatives to form inclusion complexes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine

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